molecular formula C10H10BrFN2O2 B8168450 (2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone

(2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone

Cat. No.: B8168450
M. Wt: 289.10 g/mol
InChI Key: WXHKNFWKAQXAQG-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, a fluorine atom at the 5-position, and a morpholino group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-5-fluoropyridine and morpholine.

    Formation of Intermediate: The 2-bromo-5-fluoropyridine is reacted with a suitable reagent to introduce the methanone group. This step often involves the use of a chlorinating agent such as thionyl chloride (SOCl2) to form the corresponding acyl chloride intermediate.

    Coupling Reaction: The acyl chloride intermediate is then reacted with morpholine to form the final product, this compound. This reaction is typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrogen chloride (HCl) generated during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation and Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3, Na2CO3), solvents (e.g., toluene, DMF).

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation and Reduction: Formation of alcohol or reduced derivatives.

    Coupling Reactions: Formation of biaryl or more complex structures.

Scientific Research Applications

(2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. The morpholino group contributes to its solubility and bioavailability. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-chloropyridin-4-yl)(morpholino)methanone
  • (2-Bromo-5-methylpyridin-4-yl)(morpholino)methanone
  • (2-Bromo-5-iodopyridin-4-yl)(morpholino)methanone

Uniqueness

(2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other halogenated derivatives. The combination of bromine and fluorine atoms in the pyridine ring makes it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

IUPAC Name

(2-bromo-5-fluoropyridin-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c11-9-5-7(8(12)6-13-9)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHKNFWKAQXAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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